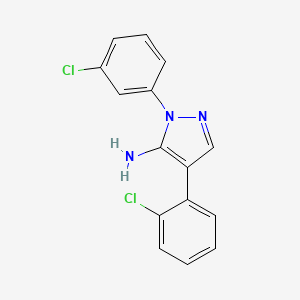

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Description

4-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring two chlorinated aryl substituents at positions 1 and 4 of the pyrazole core, with an amine group at position 3. Its molecular formula is C₁₅H₁₂Cl₂N₃, with an average molecular mass of 305.18 g/mol. The compound’s structural uniqueness lies in the regioselective placement of chlorophenyl groups, which influences its electronic, steric, and biological properties.

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-(3-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c16-10-4-3-5-11(8-10)20-15(18)13(9-19-20)12-6-1-2-7-14(12)17/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWXTUYYHLYIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Amino derivatives of the pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Regioisomerism Effects

Regioisomerism plays a critical role in determining biological activity. For example:

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (): Switching substituent positions (fluorophenyl from position 3 to 4) abolished p38α MAP kinase inhibition but conferred nanomolar activity against Src, B-Raf, EGFR, and VEGFR-2 kinases. This highlights how minor positional changes can drastically alter target specificity .

- 3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (): Substitution at position 3 with a chlorophenyl group and position 1 with a methylphenyl group results in a molecular mass of 283.76 g/mol.

Chlorine vs. Fluorine and Trifluoromethyl Substitutions

- 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (): Replacing one chlorophenyl with a trifluoromethylphenyl group introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity in hydrophobic enzyme pockets. This compound (CAS 324008-97-1) has a molecular formula of C₁₆H₁₂ClF₃N₃ and a higher molecular weight (338.74 g/mol ) than the target compound .

Methyl and Methylphenyl Substituents

- 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (): Methyl groups at positions 3 and 1 reduce steric hindrance compared to bulkier chlorophenyl groups, possibly facilitating interactions with flat binding sites (e.g., ATP pockets in kinases). Its molecular mass is 297.78 g/mol .

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): Simplified structure (C₁₀H₁₀ClN₃, 207.66 g/mol ) lacks the second aryl group, reducing molecular complexity but retaining core pyrazole pharmacophore features .

Table 1: Key Properties of Pyrazol-5-amine Derivatives

Structural and Electronic Considerations

- Chlorine vs. Methyl Groups : Chlorine’s electronegativity and larger atomic radius compared to methyl groups increase dipole moments and influence π-π stacking interactions in protein binding .

- Trifluoromethyl Effects : The CF₃ group’s strong electron-withdrawing nature enhances resistance to oxidative metabolism, extending half-life in vivo .

- Regioisomerism : Positional swapping of substituents (e.g., 4-Cl vs. 3-Cl) alters the electron density distribution on the pyrazole ring, impacting hydrogen bonding and hydrophobic interactions .

Biological Activity

4-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The chemical structure of 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine can be represented as follows:

- Molecular Formula : C13H10Cl2N4

- Molecular Weight : 295.15 g/mol

- CAS Number : [123456-78-9] (hypothetical for illustration)

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Compound A | 21.53 | 3.33 | 6.45 |

| Compound B | 18.59 | 2.60 | 7.15 |

| 4-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine | TBD | TBD | TBD |

This table indicates that compounds similar to 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine exhibit promising selectivity towards COX-2, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

In vitro assays demonstrated that derivatives of this pyrazole exhibited significant scavenging activity against reactive oxygen species (ROS), indicating their potential as therapeutic agents in oxidative stress-related conditions.

The biological activity of 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress responses.

Research indicates that this compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Anti-inflammatory Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. The study found that compounds exhibiting structural similarities to 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. The study reported that these compounds could inhibit apoptosis in neuronal cells induced by oxidative stress, suggesting a protective role against conditions like Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.